Fmoc-beta-Iodo-L-Ala-OBzl
Description
Fmoc-beta-Iodo-L-Ala-OBzl (C₂₅H₂₂INO₄, MW: 527.3 g/mol) is a fluorenylmethyloxycarbonyl (Fmoc)-protected β-iodo-L-alanine derivative with a benzyl ester (OBzl) group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce iodinated residues into peptide chains . The β-iodo substitution distinguishes it from standard amino acids, enabling applications in radiopharmaceuticals, bioconjugation (e.g., Suzuki cross-coupling), and crystallography (as a heavy atom for structural analysis) . Its benzyl ester protection enhances solubility in organic solvents, facilitating coupling reactions during SPPS.
Properties
Molecular Formula |
C25H22INO4 |
|---|---|
Molecular Weight |
527.3 g/mol |
IUPAC Name |
benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate |
InChI |
InChI=1S/C25H22INO4/c26-14-23(24(28)30-15-17-8-2-1-3-9-17)27-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,29) |
InChI Key |
OXWWBZLBMCZQLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CI)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between Fmoc-beta-Iodo-L-Ala-OBzl and related compounds:
Purity and Stability Considerations
- Beta-Ala Contamination : Fmoc-beta-Ala-OH and Fmoc-Arg(Pbf)-OH are susceptible to contamination by β-Ala derivatives (e.g., Fmoc-beta-Ala-Ala-OH), necessitating strict supplier specifications .
- Stability: this compound’s iodine may reduce solubility in aqueous systems but enhances stability in organic solvents. Storage typically requires desiccation at -20°C, similar to other Fmoc-amino acids .
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